N-(5-((2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)thio)-1,3,4-thiadiazol-2-yl)isobutyramide
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Description
N-(5-((2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)thio)-1,3,4-thiadiazol-2-yl)isobutyramide is a useful research compound. Its molecular formula is C13H20N4O3S2 and its molecular weight is 344.45. The purity is usually 95%.
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Scientific Research Applications
Molecular Modeling and Pharmacological Evaluation
A study explored the synthesis and evaluation of novel 1,3,4-Thiadiazoles, including compounds with structural similarities to the chemical of interest, for their anti-inflammatory and analgesic properties. The research involved molecular modeling to understand their action mechanism, specifically targeting the COX-2 enzyme, demonstrating significant in vitro anti-inflammatory activity for selected compounds (Shkair et al., 2016).
Growth Stimulant Activity
Another study synthesized novel 2-Amino- and 2-Ethylamino-[1,3,4]thiadiazole derivatives and evaluated their growth stimulant properties. Preliminary screening showed that some synthesized compounds exhibited significant growth stimulant activities, with activities in the range of 65–100% compared to heteroauxin, highlighting the potential agricultural applications of thiadiazole derivatives (Knyazyan et al., 2013).
Antimicrobial and Antifungal Agents
Research on Tetrahydropyrimidine–Isatin hybrids, structurally related to the compound , indicated potential as antibacterial, antifungal, and anti-tubercular agents. These findings underscore the utility of 1,3,4-thiadiazol derivatives in developing new antimicrobial therapies (Akhaja & Raval, 2012).
Antioxidant Properties
Studies have also focused on synthesizing new derivatives of 1,3,4-thiadiazole and 1,3,4-oxadiazole, examining their antioxidant effects. The creation of these derivatives through various chemical reactions demonstrated the potential of thiadiazole compounds in antioxidant applications, contributing to the exploration of novel antioxidants (Al-Haidari & Al-Tamimi, 2021).
Intramolecular N-S Bond Formation
A recent study highlighted a protocol for synthesizing 3-substituted 5-amino-1,2,4-thiadiazoles via electro-oxidative intramolecular dehydrogenative N-S bond formation. This methodology presents a catalyst- and oxidant-free approach to producing 1,2,4-thiadiazole derivatives, showcasing the versatility of thiadiazole compounds in synthetic chemistry (Yang et al., 2020).
Properties
IUPAC Name |
2-methyl-N-[5-[2-oxo-2-(oxolan-2-ylmethylamino)ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]propanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N4O3S2/c1-8(2)11(19)15-12-16-17-13(22-12)21-7-10(18)14-6-9-4-3-5-20-9/h8-9H,3-7H2,1-2H3,(H,14,18)(H,15,16,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLSGLKHHQJITIK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=NN=C(S1)SCC(=O)NCC2CCCO2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>51.7 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24816327 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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